N~3~-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide
Overview
Description
N~3~-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a chlorophenyl ring, a tetrahydrofuran moiety, and a beta-alaninamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the sulfonylation of 4-chlorophenyl with a suitable sulfonyl chloride reagent under basic conditions. This is followed by the coupling of the resulting sulfonyl chloride with tetrahydrofuran-2-ylmethylamine to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of N3-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N~3~-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new sulfonyl derivatives.
Scientific Research Applications
N~3~-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N3-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The beta-alaninamide backbone can interact with cellular receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
N~3~-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide can be compared with other sulfonyl-containing compounds, such as:
- N~3~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide
- N~3~-[(4-bromophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide
These similar compounds share structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of different halogen atoms (chlorine, bromine) or alkyl groups (methyl) can influence the compound’s reactivity, solubility, and interaction with biological targets, highlighting the uniqueness of N3-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide.
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c15-11-3-5-13(6-4-11)22(19,20)17-8-7-14(18)16-10-12-2-1-9-21-12/h3-6,12,17H,1-2,7-10H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMAYBCUMUXNAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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